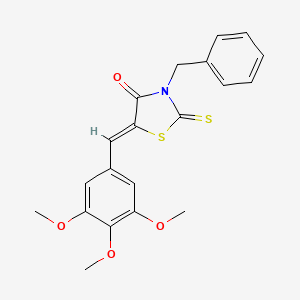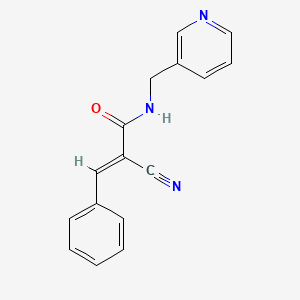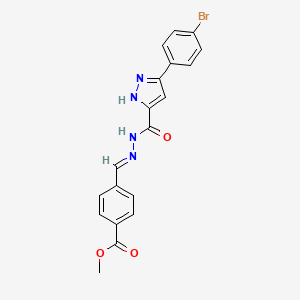
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide is an organic compound with the molecular formula C10H5Cl3N2O It is a derivative of benzamide, characterized by the presence of chloro and cyano groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,2-dichloro-1-cyanoethene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+2,2-dichloro-1-cyanoethene→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as oxazoles and imidazoles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: Methylamine, dimethylamine, and ethylenediamine are commonly used nucleophiles.
Cyclization Agents: Cyclization reactions often require catalysts such as Lewis acids or bases.
Hydrolysis Conditions: Hydrolysis is typically carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxazole Derivatives: Reaction with amines can yield 5-amino-1,3-oxazole-4-carbonitriles.
Imidazole Derivatives: Reaction with ethylenediamine can produce imidazo[1,2-a][1,4]diazepine derivatives.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N-(2,2-dichloro-1-isothiocyanato-ethyl)-benzamide
- 4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide
Uniqueness
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and cyano groups. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other benzamide derivatives.
Eigenschaften
CAS-Nummer |
53828-13-0 |
|---|---|
Molekularformel |
C10H5Cl3N2O |
Molekulargewicht |
275.5 g/mol |
IUPAC-Name |
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide |
InChI |
InChI=1S/C10H5Cl3N2O/c11-7-3-1-6(2-4-7)10(16)15-8(5-14)9(12)13/h1-4H,(H,15,16) |
InChI-Schlüssel |
MHAXBZBBMXYYBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(=C(Cl)Cl)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682753.png)
![Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11682755.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11682756.png)

![methyl 4-({(2Z)-6-[(3-chloro-4-methylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11682768.png)
![4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11682773.png)
![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B11682781.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682785.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682793.png)

![N'-{(3E)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B11682808.png)


![N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11682823.png)
